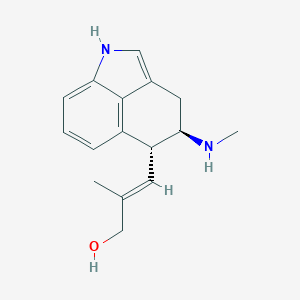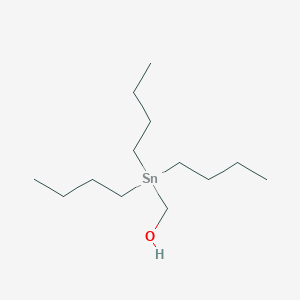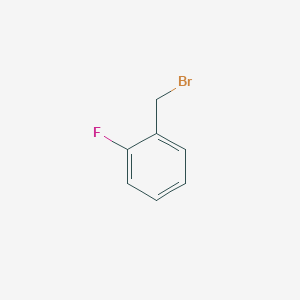
2-Fluorobenzyl bromide
Vue d'ensemble
Description
2-Fluorobenzyl bromide is a chemical compound with the formula C7H6BrF. It is also known as α-bromo-o-fluorotoluene . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
2-Fluorobenzyl bromide can be synthesized from 2-Bromo-6-fluorotoluene by bromination, hydrolysis, oxidation, and Sommlet reactions . The yield of 2-Bromo-6-fluorobenzyl bromide was 90.3% when HBr/H2O2 was used as the brominating agent .Molecular Structure Analysis
The molecular structure of 2-Fluorobenzyl bromide consists of a benzene ring with a fluorine atom and a bromomethyl group attached to it . The molecular weight is 189.025 Da .Chemical Reactions Analysis
2-Fluorobenzyl bromide is used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines . It acts as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . It is also used in the synthesis of prasugrel .Physical And Chemical Properties Analysis
2-Fluorobenzyl bromide is a clear colorless to slightly yellow liquid . It has a density of 1.5±0.1 g/cm3, a boiling point of 200.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.3 mmHg at 25°C .Applications De Recherche Scientifique
Organic Synthesis
2-Fluorobenzyl bromide is commonly used in organic synthesis . It is a versatile reagent that can be used to introduce the 2-fluorobenzyl group into a variety of organic molecules .
Synthesis of 2-Pyrrolo [2,3-d]pyrimidines
2-Fluorobenzyl bromide has been used in the synthesis of 2-pyrrolo [2,3-d]pyrimidines . These compounds are of interest due to their potential biological activities .
Alkylating Agent
This compound serves as an alkylating agent during the synthesis of 8-alkylated imidazolo [1,2-a]pyrimid-5-ones . Alkylation is a fundamental process in organic chemistry, and 2-Fluorobenzyl bromide is a useful reagent for this purpose .
Synthesis of Prasugrel
2-Fluorobenzyl bromide is used in the synthesis of prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome or undergoing percutaneous coronary intervention .
Precursor for Radiotracers
2-Fluorobenzyl bromide could potentially be a precursor for the synthesis of radiotracers, which are molecules used in medical imaging techniques like positron emission tomography (PET).
Research Use Only (RUO)
This compound is often labeled as “Research Use Only” (RUO) , indicating that it’s primarily intended for research purposes and not for diagnostic or therapeutic use .
Safety and Hazards
2-Fluorobenzyl bromide is classified as a combustible liquid. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
2-Fluorobenzyl bromide is primarily used as an alkylating agent in the synthesis of various organic compounds . Its primary targets are the reactive sites on molecules where it can donate its bromide group to form a new bond.
Mode of Action
As an alkylating agent, 2-Fluorobenzyl bromide can donate its bromide group to a target molecule. This bromide group is highly reactive due to the presence of the bromine atom, which is a good leaving group. The compound interacts with its targets through nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile from the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 2-Fluorobenzyl bromide depend on the specific target molecules it interacts with. For example, it has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . These are complex organic compounds that can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of 2-Fluorobenzyl bromide’s action depend on the specific molecules it alkylates. In general, alkylation can significantly alter a molecule’s properties and functions, leading to various downstream effects. For instance, in the synthesis of prasugrel, a platelet inhibitor used to prevent blood clots, 2-Fluorobenzyl bromide contributes to the formation of the drug’s active structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluorobenzyl bromide. For example, its reactivity as an alkylating agent might be affected by the pH of the environment, as this can influence the availability of nucleophiles for reaction. Additionally, it should be stored and handled under controlled conditions to maintain its reactivity and prevent unwanted side reactions .
Propriétés
IUPAC Name |
1-(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196240 | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzyl bromide | |
CAS RN |
446-48-0 | |
| Record name | 2-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-o-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 2-fluorobenzyl bromide?
A1: 2-Fluorobenzyl bromide serves as a key starting material for synthesizing various compounds. One prominent example is its use in preparing Prasugrel, an antiplatelet drug. This synthesis involves reacting 2-fluorobenzyl bromide with magnesium to form a Grignard reagent, which subsequently reacts with cyclopropyl cyanide to yield a ketone intermediate. This intermediate undergoes further transformations to ultimately yield Prasugrel [, , , ]. Another application involves its reaction with sodium triazole to synthesize the fungicide Flutriafol [].
Q2: Can you elaborate on the reaction with cyclopropyl cyanide in Prasugrel synthesis?
A2: The reaction between 2-fluorobenzyl bromide and cyclopropyl cyanide is a crucial step in Prasugrel synthesis. This reaction proceeds via a Grignard reaction, where 2-fluorobenzyl bromide first reacts with magnesium in an ether solvent to generate a Grignard reagent. This reagent then attacks the electrophilic carbon of the nitrile group in cyclopropyl cyanide, forming an imine intermediate. Subsequent hydrolysis of this imine yields the desired ketone, cyclopropyl 2-fluorobenzyl ketone [, ].
Q3: Are there any alternative synthetic routes for Prasugrel that utilize 2-fluorobenzyl bromide?
A3: Yes, research highlights a one-pot synthesis method for Prasugrel using 2-fluorobenzyl bromide. This approach involves a nucleophilic substitution reaction between α-cyclopropylcarbonyl-2-fluorobenzyl bromide and 2-oxo-2,4,5,6,7,7a-hexahydrothienopyridine hydrochloride in the presence of an alkaline base. This method eliminates the need for isolation and purification of intermediates, resulting in a significantly higher overall yield of 60% compared to traditional multi-step processes [].
Q4: Beyond Prasugrel and Flutriafol, what other compounds have been synthesized using 2-fluorobenzyl bromide?
A4: 2-Fluorobenzyl bromide serves as a valuable reagent in synthesizing diverse molecules beyond Prasugrel and Flutriafol. One example is its use in preparing N-alkylated octahydroacridines, a class of compounds with potential biological activity []. This synthesis involves a multi-step approach, ultimately employing a tandem reductive amination-SNAr cyclization reaction with sodium cyanoborohydride (NaCNBH3) to yield the target compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

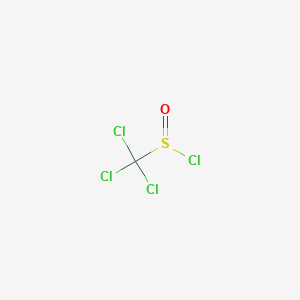
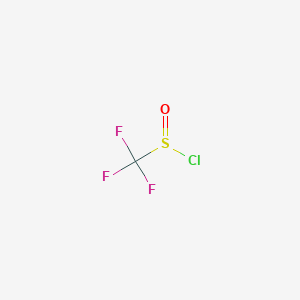


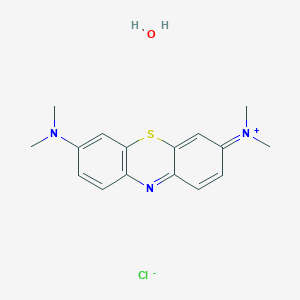

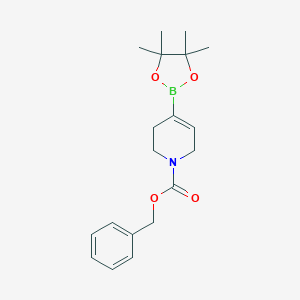



![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
